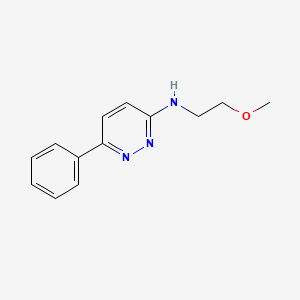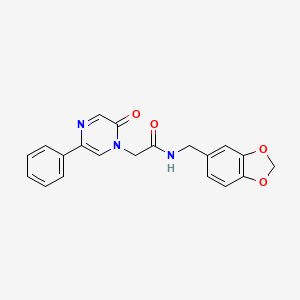
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
The synthesis of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole and triazole rings followed by their attachment to a cyclohexanecarboxamide backbone. The synthetic route may include:
Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The tetrazole and triazole rings are then coupled to the cyclohexanecarboxamide backbone using suitable coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.
Analyse Chemischer Reaktionen
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole and triazole rings can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or microwave irradiation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.
Industry: The compound is used in the development of high-energy materials and explosives due to the presence of nitrogen-rich rings.
Wirkmechanismus
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
1-(1H-tetrazol-1-yl)-N-(1H-1,2,3-triazol-4-yl)cyclohexanecarboxamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to different chemical and biological properties.
1-(1H-tetrazol-1-yl)-N-(1H-imidazol-4-yl)cyclohexanecarboxamide: This compound contains an imidazole ring, which may result in different reactivity and applications.
1-(1H-tetrazol-1-yl)-N-(1H-pyrazol-4-yl)cyclohexanecarboxamide: The presence of a pyrazole ring in this compound can lead to unique chemical and biological activities.
Eigenschaften
Molekularformel |
C10H14N8O |
|---|---|
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
1-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H14N8O/c19-8(14-9-11-6-12-15-9)10(4-2-1-3-5-10)18-7-13-16-17-18/h6-7H,1-5H2,(H2,11,12,14,15,19) |
InChI-Schlüssel |
MYJGINUSUGLDBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NC2=NC=NN2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B12175418.png)
![3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175425.png)
![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175434.png)
![(3Z)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12175455.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12175472.png)
methanone](/img/structure/B12175475.png)
![methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B12175479.png)
